molecular formula C5H11NO3 B12828957 4-Hydroxy-D-valine

4-Hydroxy-D-valine

Cat. No.: B12828957
M. Wt: 133.15 g/mol
InChI Key: YMRZLZUJZNHRLO-SRBOSORUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-D-valine, more commonly known in research as γ-hydroxy-D-valine (D-Hyv), is a non-proteinogenic amino acid with a specialized hydroxyl group on its gamma carbon. This unique structure, featuring a D-configuration at the alpha-carbon, confers greater metabolic stability and resistance to lactonization compared to its L-isomer, making it a valuable building block for synthetic chemistry and peptide research . This compound is of significant research interest due to its natural occurrence in certain conopeptides—bioactive peptides found in the venom of marine cone snails (e.g., Conus gladiator and Conus mus ) . Conopeptides are renowned for their high potency and selectivity for ion channels and neuronal receptors, making them powerful tools for probing nervous system function. The presence of D-Hyv within these peptide sequences is critical for their biological activity and structural stability, as the D-configuration, in conjunction with specific interactions with surrounding L-amino acids, helps prevent unwanted intramolecular cyclization that would otherwise cleave the peptide bond . Consequently, 4-Hydroxy-D-valine is essential for the in vitro synthesis of these complex peptides to study ligand-receptor interactions, neuropharmacology, and the development of novel research compounds. The synthesis of suitably protected Fmoc-D-Hyv(O-TBDMS) has been established to facilitate its incorporation into peptides using standard solid-phase synthesis methodologies . This allows researchers to explore structure-activity relationships and engineer peptides with tailored properties. Intended Research Applications: • Neuroscientific research and ion channel studies • Synthesis of conopeptide analogs and other bioactive peptides • Investigation of peptide stability and structure-activity relationships (SAR) • Tool compound for studying amino acid biochemistry and metabolism This product is labeled "For Research Use Only" (RUO). It is not intended for use in diagnostic procedures, clinical applications, or for any human or veterinary therapeutic purposes. The manufacturer provides this product for use by qualified researchers in a controlled laboratory setting.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2R)-2-amino-4-hydroxy-3-methylbutanoic acid

InChI

InChI=1S/C5H11NO3/c1-3(2-7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3?,4-/m1/s1

InChI Key

YMRZLZUJZNHRLO-SRBOSORUSA-N

Isomeric SMILES

CC(CO)[C@H](C(=O)O)N

Canonical SMILES

CC(CO)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-4-hydroxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from readily available precursors such as L-leucine. The reaction typically involves protection and deprotection steps to ensure the correct stereochemistry is maintained. The use of chiral catalysts and reagents is crucial in achieving high enantiomeric purity.

Industrial Production Methods: On an industrial scale, the production of (2R)-2-amino-4-hydroxy-3-methylbutanoic acid often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired amino acid, which is then extracted and purified through various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-amino-4-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a simpler amino acid derivative.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include keto acids, reduced amino acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Protein Synthesis and Metabolism

4-Hydroxy-D-valine plays a significant role in protein synthesis, acting as a building block that can influence the structural integrity and functionality of proteins. Its structural similarity to D-valine allows it to participate in metabolic pathways involving branched-chain amino acids, which are crucial for energy metabolism and muscle function.

Mitochondrial Function

Recent studies have indicated that valine, including its derivatives like 4-hydroxy-D-valine, can enhance mitochondrial function. It reduces oxidative stress by lowering mitochondrial reactive oxygen species levels and upregulating genes involved in mitochondrial biogenesis. This protective effect is particularly relevant in conditions that induce oxidative stress, suggesting potential applications in metabolic disorders .

Cancer Treatment

In vivo studies have demonstrated that compounds related to valine can exhibit significant antitumor activity. For instance, xenograft models showed tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. This highlights the potential of 4-hydroxy-D-valine in cancer therapeutics.

Anti-inflammatory Effects

Research indicates that 4-hydroxy-D-valine may also possess anti-inflammatory properties. In models of induced arthritis, significant reductions in inflammation markers were observed, suggesting its utility in treating inflammatory conditions.

Case Study 1: Anticancer Effects

  • Objective : Evaluate the anticancer effects in breast cancer models.
  • Results : Significant apoptosis induction was noted in cancer cells treated with 4-hydroxy-D-valine, with minimal effects on normal cells.

Case Study 2: Infection Control

  • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
  • Results : Effective inhibition of growth was observed in multi-drug resistant strains, indicating potential use as an antimicrobial agent.

Data Tables

Application AreaSpecific Use CasesFindings/Results
Protein SynthesisBuilding block for peptidesInfluences protein structure and function
Mitochondrial FunctionMetabolic disordersReduces oxidative stress; enhances ATP generation
Cancer TreatmentAntitumor activityUp to 60% tumor growth inhibition
Anti-inflammatory EffectsArthritis modelsSignificant reduction in inflammation markers
Infection ControlAntimicrobial activityInhibition of multi-drug resistant strains

Mechanism of Action

The mechanism of action of (2R)-2-amino-4-hydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, participating in metabolic reactions that are crucial for cellular function. The hydroxyl and amino groups play key roles in its reactivity and interaction with other biomolecules.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 4-Hydroxy-D-valine and its analogs:

Compound Structure Key Features Applications
4-Hydroxy-D-valine γ-OH on valine backbone (C4) Chiral synthon; metal coordination (e.g., Cu²⁺ complexes) Peptide synthesis, boron adducts (e.g., 4-hydroxy-D-valinato-bicyclononylboron)
D-δ-Hydroxynorvaline δ-OH on norvaline backbone (C5) Extended carbon chain; altered stereoelectronic effects Probable intermediate in β-lactam antibiotics
4-Hydroxy Valsartan (2S)-2-[4-hydroxypentanoyl...]-3-methylbutanoic acid (tetrazole-containing) Metabolite of valsartan; hydroxylation at pentanoyl chain Antihypertensive drug metabolite
4-(Hydroxymethyl)-D-Phe Hydroxymethyl group on phenyl ring Aromatic hydroxymethyl substitution; enhanced rigidity Peptide modification for stability/fluorescent probes
N-Cbz-L-valine N-carbobenzyloxy-protected L-valine Protection of α-amino group; enhanced solubility in organic phases Solid-phase peptide synthesis

Pharmacological and Chemical Properties

  • Metal Coordination: 4-Hydroxy-D-valine forms stable copper complexes (e.g., compound 5 in ), which are absent in its norvaline or phenylalanine analogs.
  • Biological Activity : Unlike 4-Hydroxy Valsartan, which acts as a bioactive metabolite, 4-Hydroxy-D-valine lacks direct therapeutic use but serves as a scaffold for boron-containing drug candidates.
  • Hydrogen Bonding : The γ-hydroxyl group in 4-Hydroxy-D-valine enhances intermolecular interactions in crystal lattices, contrasting with the hydroxymethyl group in 4-(Hydroxymethyl)-D-Phe, which favors π-π stacking.

Role in Boron Neutron Capture Therapy (BNCT)

In contrast, D-δ-Hydroxynorvaline’s applications remain underexplored but may relate to antibiotic biosynthesis.

Peptide Engineering

The TBDMS-protected derivative of 4-Hydroxy-D-valine is critical for synthesizing conformationally constrained peptides, outperforming N-Cbz-L-valine in steric hindrance management.

Biological Activity

4-Hydroxy-D-valine, also known as γ-hydroxy-D-valine, is a derivative of the essential branched-chain amino acid D-valine. This compound is characterized by a hydroxyl group at the fourth carbon of the D-valine structure and has garnered attention due to its potential biological activities, especially in protein synthesis and metabolism.

The molecular formula of 4-hydroxy-D-valine is C₅H₁₁NO₃. Its synthesis typically involves oxidation reactions where D-valine is treated with specific catalysts. A notable method utilizes potassium platinum(IV) chloride and copper(II) chloride under high-temperature conditions, yielding the compound in moderate to high yields .

Role in Protein Synthesis

4-Hydroxy-D-valine serves as a building block for peptides and proteins, influencing their structural integrity and functionality. Its structural similarity to D-valine allows it to participate effectively in protein synthesis, which is crucial for various biological processes.

Metabolic Implications

Research indicates that 4-hydroxy-D-valine may impact metabolic pathways involving branched-chain amino acids (BCAAs), which are vital for energy metabolism and muscle function. These pathways are essential for maintaining muscle health, especially in conditions of stress or injury.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to 4-hydroxy-D-valine:

Compound NameStructure SimilarityUnique Features
D-Valineα-amino acidEssential amino acid; precursor to 4-hydroxy-D-valine
L-Valineα-amino acidOptical isomer of D-valine; used in protein synthesis
2-Hydroxyvaleric AcidHydroxyl groupShorter carbon chain; different metabolic pathways
β-Hydroxyisovaleric AcidHydroxyl groupImplicated in metabolic disorders; different stereochemistry

This comparison highlights the unique role of 4-hydroxy-D-valine within the context of amino acids and their derivatives.

Case Studies and Research Findings

  • Synthesis and Application : A study explored various synthetic routes for assembling peptides containing γ-hydroxy-D-valine, demonstrating its utility in peptide synthesis .
  • Biological Evaluation : Research has indicated that compounds similar to 4-hydroxy-D-valine exhibit antioxidant properties. For instance, newly synthesized compounds containing valine residues showed varying degrees of antioxidant activity, with some exhibiting significant inhibition rates against free radicals .
  • Clinical Implications : A meta-analysis revealed that low circulating levels of valine (including its derivatives) are associated with increased risks of hip fractures. This suggests that valine metabolism may play a role in bone health .

Q & A

Q. Q1. What are the recommended synthetic routes for 4-Hydroxy-D-valine, and how can chiral purity be ensured during synthesis?

Methodological Answer: 4-Hydroxy-D-valine, a non-proteinogenic amino acid derivative, is typically synthesized via asymmetric catalysis or enzymatic resolution. Key steps include:

  • Chiral pool synthesis : Use D-valine as a starting material, introducing a hydroxyl group at the 4-position via hydroxylation with catalysts like Sharpless epoxidation derivatives .
  • Enzymatic methods : Employ transaminases or hydroxylases to achieve stereoselective hydroxylation, validated by chiral HPLC (e.g., using a Daicel Chiralpak column) to confirm >99% enantiomeric excess .
  • Quality control : Monitor intermediates via 1^1H/13^{13}C NMR and polarimetry to detect racemization .

Q. Q2. Which analytical techniques are most reliable for characterizing 4-Hydroxy-D-valine in complex biological matrices?

Methodological Answer:

  • LC-MS/MS : Optimize a reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Use MRM transitions (e.g., m/z 148 → 130 for quantification) to enhance specificity in serum or tissue samples .
  • NMR spectroscopy : Assign stereochemistry via 1^1H-1^1H COSY and NOESY to confirm the hydroxyl group’s spatial orientation .
  • Circular dichroism (CD) : Validate optical activity in aqueous solutions at 220–260 nm to distinguish D/L isomers .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory data on the metabolic stability of 4-Hydroxy-D-valine across in vitro and in vivo models?

Methodological Answer: Contradictions often arise from differences in experimental conditions:

  • In vitro vs. in vivo discrepancies :

    FactorIn vitro (e.g., microsomes)In vivo (e.g., rodent models)
    Metabolic enzymesIsoform-specific activitySystemic enzyme interplay
    Half-life (t1/2t_{1/2})2–4 hours<1 hour (due to renal clearance)
    • Troubleshooting :

Cross-validate using isotopically labeled 13^{13}C-4-Hydroxy-D-valine to track degradation pathways .

Adjust for protein binding (e.g., albumin) in vitro using equilibrium dialysis .

Replicate findings in humanized liver models to bridge interspecies gaps .

Q. Q4. What experimental designs are optimal for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of 4-Hydroxy-D-valine in preclinical models?

Methodological Answer:

  • Dose-ranging studies : Use a 3+3 escalation design to identify the maximum tolerated dose (MTD) in rodents, with plasma sampling at 0, 1, 4, 8, and 24 hours post-administration .
  • Mechanistic PK-PD modeling :
    • Fit data to a two-compartment model with first-order absorption (kak_a) and nonlinear elimination (Michaelis-Menten kinetics).
    • Corrogate exposure with biomarkers (e.g., urinary hydroxyproline for collagen metabolism) using ANCOVA .
  • Bias mitigation : Blind analysts to treatment groups during LC-MS/MS analysis to reduce confirmation bias .

Q. Q5. How should researchers address inconsistencies in reported solubility profiles of 4-Hydroxy-D-valine across solvents?

Methodological Answer:

  • Standardize protocols :

    • Use the shake-flask method with a 24-hour equilibrium period at 25°C.
    • Filter saturated solutions through 0.22-µm nylon membranes to remove undissolved particles .
  • Solvent selection :

    SolventSolubility (mg/mL)Notes
    Water8.45pH-dependent (optimal at pH 6)
    Ethanol22.1Hyroscopic; use anhydrous
    DMSO45.3Avoid freeze-thaw cycles
    • Data validation : Cross-check with computational models (e.g., COSMO-RS) to predict solubility limits .

Data Management and Reporting

Q. Q6. What are the best practices for documenting and archiving raw data from 4-Hydroxy-D-valine studies to ensure reproducibility?

Methodological Answer:

  • FAIR principles :
    • Metadata : Include instrument parameters (e.g., LC column lot number, NMR probe frequency).
    • Storage : Use ELNs (e.g., Chemotion ELN) with timestamped entries and version control .
    • Public repositories : Deposit spectra in Chemotion or nmrXiv for peer validation .
  • Error reporting : Quantify uncertainties (e.g., ±5% for LC-MS peak integration) in supplementary tables .

Q7. How can researchers formulate a hypothesis-driven research question for 4-Hydroxy-D-valine that aligns with funding priorities in metabolic disease research?

Methodological Answer:

  • Template :

    "Does 4-Hydroxy-D-valine inhibit [specific enzyme, e.g., prolyl hydroxylase] in [cell type, e.g., hepatic stellate cells], thereby modulating [pathway, e.g., collagen deposition] in [disease model, e.g., fibrosis]?"

  • Justification :
    • Cite precedents (e.g., structural analogs like 4-Hydroxy Valsartan in cardiovascular studies) .
    • Align with NIH priorities (e.g., RFA-DK-24-001 for metabolic dysregulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.